molecular formula C11H16Cl2N2O2 B2961527 (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 1049754-12-2

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No. B2961527
CAS RN: 1049754-12-2
M. Wt: 279.16
InChI Key: YUCHIBOHAURWQA-NKRBYZSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a compound that is widely used in scientific research. It is a chiral compound that has a pyrrolidine ring and a pyridine ring. The compound is also known as PMPD or Pyrrolidine-2-carboxylic acid, 4-(3-pyridinylmethyl)-, (2S,4R)-, dihydrochloride.

Scientific Research Applications

Reactivity and Coordination Chemistry

  • The reactivity of pyridine carboxylic acids is significant in coordination chemistry. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers, highlighting the potential of pyridine derivatives in creating novel coordination structures (Ghosh, Savitha, & Bharadwaj, 2004).

Biological and Pharmaceutical Applications

  • Pyrrolidines, a structural component of the compound , show significant biological effects, and many are used in medicine, for example, as dyes or agrochemical substances. The synthesis and study of pyrrolidines, such as in cycloaddition reactions, contribute to advancements in pharmaceutical research (Żmigrodzka et al., 2022).

Antimicrobial Activities

  • Pyridine carboxylic acids and their derivatives, including those similar to the compound , exhibit notable antimicrobial activities. This includes activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents (Tamer et al., 2018).

Synthetic and Material Chemistry

  • In synthetic chemistry, cyclic amines like pyrrolidine are used in redox-annulations with α,β-unsaturated carbonyl compounds. This process showcases the versatility of pyrrolidine derivatives in creating complex organic molecules, which could be valuable in material science and organic synthesis (Kang, Richers, Sawicki, & Seidel, 2015).

Optical and Electronic Properties

  • The study of pyridine carboxylic acids and their derivatives in the field of optics and electronics is also noteworthy. Their characterization using spectroscopic techniques and computational methods can provide insights into their electronic absorption wavelengths, energy gaps, and potential applications in fields like nonlinear optics and electronic devices (Murthy et al., 2017).

properties

IUPAC Name

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCHIBOHAURWQA-NKRBYZSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.